molecular formula C11H19BrO B13636092 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane

Cat. No.: B13636092
M. Wt: 247.17 g/mol
InChI Key: GLSPKSMAHKVYPC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane is a brominated cyclohexane derivative featuring a cyclopropylmethoxy substituent and a bromomethyl group at the 1-position. Such compounds are often utilized as intermediates in pharmaceutical synthesis or material science, leveraging their bromine atom for further functionalization .

Properties

Molecular Formula

C11H19BrO

Molecular Weight

247.17 g/mol

IUPAC Name

1-(bromomethyl)-1-(cyclopropylmethoxy)cyclohexane

InChI

InChI=1S/C11H19BrO/c12-9-11(6-2-1-3-7-11)13-8-10-4-5-10/h10H,1-9H2

InChI Key

GLSPKSMAHKVYPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CBr)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can be achieved through several methods:

    Bromination of 1-(Cyclopropylmethoxy)cyclohexane: This involves the bromination of 1-(cyclopropylmethoxy)cyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(Cyclopropylmethoxy)cyclohexane with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination or substitution reactions, optimized for yield and purity. The choice of method would depend on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can undergo several types of chemical reactions:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amines) to form different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.

    Elimination Products: Alkenes with varying degrees of substitution.

    Oxidation and Reduction Products: Alcohols, ketones, or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to various chemical transformations. The cyclopropylmethoxy group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key properties of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane C11H19BrO 247.17 (calculated) Cyclopropylmethoxy, bromomethyl Ether linkage, strained cyclopropane
1-(Bromomethyl)-1-ethylcyclohexane C9H17Br 205.14 Ethyl, bromomethyl Alkyl substituent, saturated ring
1-(Bromomethyl)-4-methylcyclohexane C8H15Br 191.11 Methyl, bromomethyl Steric simplicity, axial/equatorial isomerism
1-(Bromomethyl)cyclohexene C7H11Br 175.07 Bromomethyl, cyclohexene ring Unsaturated ring, higher reactivity
1-(Bromomethyl)-1-methanesulfonylcyclohexane C8H15BrO2S 255.17 Methanesulfonyl, bromomethyl Electron-withdrawing sulfonyl group

Biological Activity

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane is a compound of interest within medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development in therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane features a bromomethyl group attached to a cyclohexane ring, which is further substituted with a cyclopropylmethoxy group. The molecular formula can be represented as C10H15BrOC_{10}H_{15}BrO, with a molecular weight of approximately 229.13 g/mol.

The biological activity of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane is hypothesized to involve interaction with various biological targets, potentially modulating receptor activity or enzyme function. The presence of the bromomethyl group may enhance lipophilicity, facilitating cellular uptake, while the cyclopropylmethoxy group could influence binding affinity and specificity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing cyclopropane rings have been shown to possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
  • Antitumor Activity : Studies suggest that related compounds can inhibit cancer cell proliferation in various human tumor cell lines, indicating potential anticancer properties .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines (RKO, A-549, MCF-7). The IC50 values were determined using the MTS assay after 48 hours of exposure. The results indicated that certain derivatives exhibited significant inhibition of cell viability:

CompoundCell LineIC50 (µM)
1RKO60.70
2PC-349.79
3HeLa78.72

Case Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial activity against various bacterial strains. The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AntitumorSignificant cytotoxicity
Anti-inflammatoryReduced markers of inflammation

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeatureNotable Activity
Compound A (related structure)Cyclopropyl ringAnticancer
Compound B (analog)Bromine substitutionAntimicrobial

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